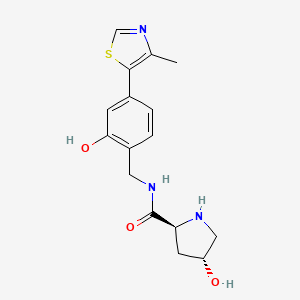

(2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Description

This compound features a pyrrolidine-2-carboxamide core with a (2S,4R)-4-hydroxy configuration and a benzyl substituent bearing a 4-methylthiazol-5-yl group at the 4-position and a hydroxy group at the 2-position. Its synthesis involves the cleavage of a tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the crude product without further purification . The compound serves as a key intermediate for synthesizing more complex derivatives, such as PROTACs (proteolysis-targeting chimeras) and kinase inhibitors, as evidenced by its use in subsequent acylations .

Properties

Molecular Formula |

C16H19N3O3S |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(2S,4R)-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C16H19N3O3S/c1-9-15(23-8-19-9)10-2-3-11(14(21)4-10)6-18-16(22)13-5-12(20)7-17-13/h2-4,8,12-13,17,20-21H,5-7H2,1H3,(H,18,22)/t12-,13+/m1/s1 |

InChI Key |

GXSFVVJDQVMLHM-OLZOCXBDSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3)O)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide typically involves multi-step organic synthesis. Key steps may include:

- Formation of the pyrrolidine ring.

- Introduction of the hydroxyl groups.

- Coupling of the thiazole ring with the benzyl group.

- Final assembly of the compound through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen functionalities.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

Synthesis of Derivatives: Used as a starting material for the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

Drug Development: Potential lead compound for the development of new pharmaceuticals.

Therapeutic Applications: Possible use in treating diseases due to its biological activity.

Industry

Material Science: Potential use in the development of new materials with specific properties.

Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.

Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Modifications

The target compound is part of a broader family of pyrrolidine-2-carboxamide derivatives with modifications at the pyrrolidine nitrogen (N1) and the benzyl moiety. Below is a comparative analysis of its structural analogs:

Key Observations:

- N1 Substitutions: The target compound lacks an N1 acyl group, distinguishing it from analogs like Compound 44 and Example 30, which feature isocyanobutanoate and benzamido groups, respectively. These substitutions likely enhance proteasome-targeting activity in PROTACs .

- Molecular Complexity : Derivatives like Example 4C incorporate bicyclic oxoisoindolinyl groups, increasing steric bulk and possibly modulating kinase selectivity .

Physicochemical and Stability Properties

- The amino-substituted analog () has a molecular weight of 430.56 and requires storage at 2–8°C under inert atmosphere, indicating sensitivity to oxidation or hydrolysis .

- The target compound’s lack of an N1 acyl group may improve aqueous solubility compared to acylated analogs but reduce metabolic stability.

Biological Activity

(2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, with the CAS number 1448188-69-9, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following formula:

- Molecular Formula : C29H32N4O5S

- Molecular Weight : 548.67 g/mol

- IUPAC Name : (2S,4R)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide

This structure suggests potential interactions with biological targets due to its diverse functional groups.

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

- Inhibition of Protein Interactions : The compound has been identified as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a crucial role in targeting proteins for degradation. This mechanism is significant in cancer therapy, particularly for tumors that exhibit aberrant protein stability .

- Anticancer Activity : Research indicates that compounds similar to (2S,4R)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown growth inhibition with GI50 values in the low micromolar range against prostate cancer cell lines .

- Microtubule Dynamics Disruption : Some studies suggest that related compounds disrupt microtubule dynamics by inhibiting tubulin polymerization, which is a common mechanism among anticancer agents .

Pharmacological Effects

The pharmacological profile of (2S,4R)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide includes:

| Activity | Effect | Reference |

|---|---|---|

| Antiproliferative | Significant growth inhibition | |

| Protein degradation | Targets VHL E3 ligase | |

| Microtubule disruption | Inhibits tubulin polymerization |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Study on Anticancer Effects : A study reported that a derivative of this compound demonstrated a GI50 value of 3.8 µM against DU145 prostate cancer cells, indicating strong antiproliferative activity .

- Mechanistic Insights : Molecular docking studies have elucidated binding modes with the colchicine site on tubulin, providing insights into how these compounds may exert cytotoxic effects through microtubule disruption .

- Potential for Drug Development : The unique structural features of (2S,4R)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide position it as a candidate for further development in targeted cancer therapies .

Q & A

Basic Questions

Q. What are the established synthetic routes for (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, and how can stereochemical integrity be maintained during synthesis?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Pyrrolidine core formation : Cyclization of precursors under acidic or basic conditions to establish the (2S,4R) configuration .

- Coupling reactions : Amide bond formation between the pyrrolidine carboxylate and the benzylamine derivative, using coupling agents like HATU or EDCI .

- Stereochemical control : Chiral auxiliaries or enzymatic resolution may ensure enantiomeric purity. Chiral HPLC (e.g., using a polysaccharide column) or X-ray crystallography verifies stereochemistry .

- Data Table :

| Step | Key Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization | HCl, reflux | 65 | 95% | |

| Amidation | HATU, DIPEA, DMF | 78 | 98% |

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., hydroxy group positioning at C4) .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks .

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound or its structural analogs?

- Methodological Answer : Structural analogs exhibit:

- Anticancer activity : Inhibition of kinase pathways (e.g., mTOR or PI3K) via thiazole-mediated interactions .

- Anti-inflammatory effects : Modulation of P2X7 receptor signaling in inflammatory bowel disease models .

- Data Table :

| Analog Structure | Biological Target | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|---|

| Thiazole-pyrrolidine | P2X7 Receptor | 120 | Calcium flux assay | |

| PROTAC derivative | BRD4 | 15 | Cell proliferation assay |

Advanced Questions

Q. How can researchers optimize the compound's pharmacokinetic properties while retaining bioactivity?

- Methodological Answer :

- Prodrug strategies : Esterification of the hydroxy group to enhance membrane permeability .

- Structural modifications : Introducing fluorine or methyl groups on the benzyl moiety to improve metabolic stability (e.g., reducing CYP450-mediated oxidation) .

- In silico modeling : Molecular dynamics simulations predict binding affinity changes after substitution .

Q. How can discrepancies in reported biological activities across studies be resolved?

- Methodological Answer :

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays .

- Structural verification : Confirm batch-to-batch consistency via H NMR and HRMS to rule out degradation .

- SAR studies : Compare activity of enantiomers or regioisomers to isolate critical pharmacophores .

Q. What strategies are effective in elucidating the compound's mechanism of action in complex biological systems?

- Methodological Answer :

- Chemical proteomics : Use biotinylated probes to pull down interacting proteins from lysates .

- CRISPR-Cas9 screening : Identify genetic sensitizers/resistors to the compound in genome-wide knockout libraries .

- Cryo-EM/X-ray co-crystallization : Resolve binding modes with target proteins (e.g., kinases or epigenetic regulators) .

Q. How can researchers address challenges in scaling up synthesis without compromising stereochemical purity?

- Methodological Answer :

- Flow chemistry : Continuous processing minimizes racemization during amide coupling .

- Enzymatic catalysis : Lipases or esterases for enantioselective steps under mild conditions .

- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent polarity) using statistical models .

Key Research Considerations

- Safety : Handle with PPE (gloves, goggles) due to unclassified hazards; avoid prolonged storage to prevent degradation .

- Regulatory compliance : Dispose of waste via certified facilities adhering to EPA guidelines .

- Collaborative validation : Cross-validate findings with independent labs to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.